Rucaparib metabolite M337C

Catalog No.
S13227597
CAS No.
1577999-02-0
M.F
C19H16FN3O2
M. Wt
337.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rucaparib metabolite M337C

CAS Number

1577999-02-0

Product Name

Rucaparib metabolite M337C

IUPAC Name

4-(6-fluoro-9-oxo-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-2-yl)-N-methylbenzamide

Molecular Formula

C19H16FN3O2

Molecular Weight

337.3 g/mol

InChI

InChI=1S/C19H16FN3O2/c1-21-18(24)11-4-2-10(3-5-11)17-13-6-7-22-19(25)14-8-12(20)9-15(23-17)16(13)14/h2-5,8-9,23H,6-7H2,1H3,(H,21,24)(H,22,25)

InChI Key

KNNQKHZXALDDCO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2

Rucaparib metabolite M337C is a significant oxidative metabolite of the poly(ADP-ribose) polymerase inhibitor rucaparib, which is primarily used in the treatment of recurrent ovarian and prostate cancers. Rucaparib itself is a small molecule that inhibits PARP enzymes, crucial for DNA repair mechanisms in cells. The formation of M337C occurs through metabolic processes involving cytochrome P450 enzymes, particularly CYP2D6, CYP1A2, and CYP3A4, which facilitate various transformations of rucaparib in the body .

The metabolic pathway of rucaparib leading to M337C primarily involves oxidation and N-demethylation reactions. Rucaparib undergoes several transformations that include:

  • Oxidation: This reaction introduces oxygen into the compound, altering its chemical structure and properties.
  • N-demethylation: This process removes a methyl group from nitrogen atoms within the rucaparib structure, contributing to the formation of various metabolites, including M337C.

The specific chemical structure of M337C has not been extensively detailed in available literature, but it is known to be one of several metabolites formed during the metabolic processing of rucaparib .

The synthesis of M337C occurs naturally through metabolic pathways once rucaparib is administered. The primary enzymes involved in this conversion are:

  • Cytochrome P450 2D6: Plays a major role in the oxidative metabolism of many drugs.
  • Cytochrome P450 1A2: Involved in the metabolism of various xenobiotics.
  • Cytochrome P450 3A4: A significant enzyme in drug metabolism that affects the pharmacokinetics of numerous medications.

These enzymes facilitate the transformation of rucaparib into M337C alongside other metabolites such as M324 and M309 .

M337C can be compared with several other metabolites derived from rucaparib:

Compound NameTypeUnique Features
M324Oxidative metaboliteMajor metabolite; lacks significant activity
M309N-demethylated formAnother minor metabolite; less studied
M337AOxidative variantSimilar pathway but different structural changes
M500Glucuronide conjugateInvolves glucuronidation; potentially more active

M337C stands out due to its specific formation pathway and potential implications in understanding the pharmacokinetics of rucaparib therapy. The unique structural characteristics and biological implications of each metabolite warrant further investigation to determine their roles in therapeutic efficacy and safety profiles .

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

337.12265492 g/mol

Monoisotopic Mass

337.12265492 g/mol

Heavy Atom Count

25

UNII

53BKY5NTL7

Dates

Last modified: 08-10-2024

Explore Compound Types